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molecular formula C8H8BrNO B3177903 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one CAS No. 27784-79-8

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

Cat. No. B3177903
M. Wt: 214.06 g/mol
InChI Key: TTYFVLXVNAATTA-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

1,3-Dibromo-5,5-dimethylhydantoin (Fluka, St. Louis, Mo.) (532 mg, 1.86 mmol) was added to a solution of 6,7-dihydro-1H-indol-4(5H)-one (Aldrich) (503.0 mg, 3.72 mmol) in DMF (13 mL) at 60° C. and the resulting mixture was stirred at 60° C. for 10 min. The mixture was then concentrated in vacuo (65° C., 24 Torr), and the residual oil was chromatographically purified (silica gel, 0-80% EtOAc/hexanes). The isolated product was taken up in EtOAc (100 mL) and sequentially washed with saturated aq. NaHCO3 (3×40 mL) and brine (40 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to provide 2-bromo-6,7-dihydro-1H-indol-4(5H)-one (664 mg, 3.10 mmol, 83% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ ppm 8.43 (1H, br. s.), 6.51 (1H, d, J=2.3 Hz), 2.79 (2H, t, J=6.2 Hz), 2.48 (2H, t, J=6.6 Hz), 2.15 (2H, quin, J=6.3 Hz). m/z (ESI, +ve) 214.1/216.1 (M+H)+.
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[NH:12]1[C:20]2[CH2:19][CH2:18][CH2:17][C:16](=[O:21])[C:15]=2[CH:14]=[CH:13]1>CN(C=O)C>[Br:1][C:13]1[NH:12][C:20]2[CH2:19][CH2:18][CH2:17][C:16](=[O:21])[C:15]=2[CH:14]=1

Inputs

Step One
Name
Quantity
532 mg
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
503 mg
Type
reactant
Smiles
N1C=CC=2C(CCCC12)=O
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo (65° C., 24 Torr)
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographically purified (silica gel, 0-80% EtOAc/hexanes)
WASH
Type
WASH
Details
sequentially washed with saturated aq. NaHCO3 (3×40 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1NC=2CCCC(C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.1 mmol
AMOUNT: MASS 664 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 166.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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